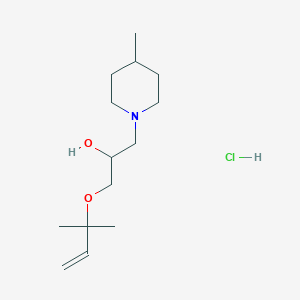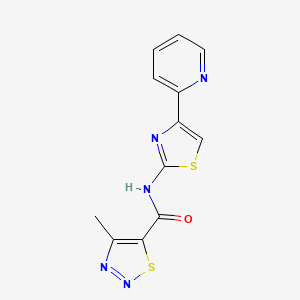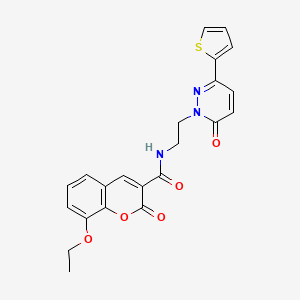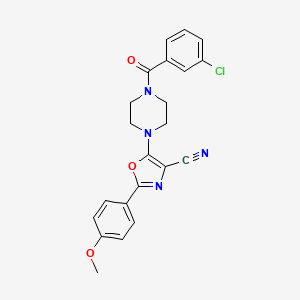
4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Binding and Anticancer Activity
Sulfonamide derivatives, including compounds structurally related to 4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide, have shown significant DNA binding and cleavage abilities, which are crucial for their anticancer activity. These compounds exhibit antiproliferative effects in various cancer cell lines, primarily through apoptosis. The effectiveness of these compounds against cancer cells underscores their potential in developing new anticancer therapies (González-Álvarez et al., 2013).
Photodynamic Therapy for Cancer Treatment
Certain benzenesulfonamide derivatives have been explored for their utility in photodynamic therapy (PDT), a cancer treatment method that uses light-sensitive compounds to produce singlet oxygen, which destroys cancer cells. These compounds exhibit high singlet oxygen quantum yields, making them potent photosensitizers for PDT. Their photophysical and photochemical properties are instrumental in the treatment of cancer, highlighting their significance in medicinal chemistry (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic Analysis and Pharmaceutical Applications
Spectroscopic analysis and molecular docking studies of sulfonamide derivatives reveal their potential in pharmaceutical applications. These studies provide insight into the compounds' interactions with biological receptors, supporting their role in designing new pharmaceuticals. The spectroscopic behavior, including surface-enhanced Raman scattering (SERS), offers valuable information for the development of bioactive compounds (Mary, Mary, Krátký, Vinšová, Baraldi, & Gamberini, 2021).
Oxidative Stability and Catalytic Activities
The design and synthesis of sulfonamide-substituted compounds, including iron phthalocyanines, are tailored for enhanced oxidative stability and catalytic activities, particularly in olefin oxidation. These features are critical for their application in synthetic chemistry and industrial processes, demonstrating the versatility of sulfonamide derivatives in catalysis (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Antimicrobial Properties and UV Protection
Furthermore, the application of these compounds extends to the development of antimicrobial agents and UV-protective finishes for textiles. The incorporation of sulfonamide moieties into azodyes for cotton fabrics not only enhances the fabric's dyeability but also imparts effective antimicrobial properties and UV protection, underscoring the potential of these compounds in materials science (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Propiedades
IUPAC Name |
4-tert-butyl-N-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-19(2,3)14-4-6-16(7-5-14)28(24,25)21-9-8-17(23)22-12-15(13-22)26-18-20-10-11-27-18/h4-7,10-11,15,21H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOADEFSNCMBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2734212.png)
![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)
![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)



![N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)



